molecular formula C12H16O B12949762 Benzenepropanal, 2,4,6-trimethyl- CAS No. 19938-06-8

Benzenepropanal, 2,4,6-trimethyl-

Cat. No.: B12949762
CAS No.: 19938-06-8
M. Wt: 176.25 g/mol
InChI Key: ZKIPEUIKAACMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzenepropanal, 2,4,6-trimethyl- typically involves the Friedel-Crafts alkylation reaction. One common method includes the reaction of mesitylene (1,3,5-trimethylbenzene) with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: On an industrial scale, the production of Benzenepropanal, 2,4,6-trimethyl- can be achieved through a similar Friedel-Crafts alkylation process. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanal, 2,4,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 2,4,6-trimethylbenzoic acid.

    Reduction: 3-(2,4,6-trimethylphenyl)propanol.

    Substitution: 2,4,6-trimethyl-3-nitropropanal (for nitration).

Scientific Research Applications

Benzenepropanal, 2,4,6-trimethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound for studying the effects of aromatic aldehydes on biological systems.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific pathways in cancer and inflammation.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of Benzenepropanal, 2,4,6-trimethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

  • Benzenepropanal
  • 2,4,6-trimethylbenzaldehyde
  • 3-(2,4,6-trimethylphenyl)propanol

Comparison: Benzenepropanal, 2,4,6-trimethyl- is unique due to the presence of three methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to Benzenepropanal, the trimethyl-substituted compound exhibits increased steric hindrance, affecting its reactivity in electrophilic substitution reactions. Additionally, the presence of the propanal group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(2,4,6-trimethylphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIPEUIKAACMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.